

# Application Note: Development of Novel Safinamide Drug Delivery Systems

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Compound of Interest						
Compound Name:	Safinamide Mesylate					
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#### Introduction

Safinamide is an alpha-aminoamide derivative approved for the treatment of Parkinson's disease (PD).[1][2] It possesses a unique dual mechanism of action: the highly selective and reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of glutamate release through the blockade of voltage-gated sodium and calcium channels.[2][3][4][5][6] This dual action enhances dopaminergic transmission while reducing the excitotoxicity associated with excessive glutamate, addressing both motor and non-motor symptoms of PD.[6][7] However, conventional oral administration can be associated with limitations such as first-pass metabolism and the need for frequent dosing, which can affect patient compliance and therapeutic efficacy. Novel drug delivery systems offer a promising strategy to overcome these challenges by enabling targeted delivery, sustained release, and improved bioavailability.[8] This document outlines protocols and applications for the development of intranasal and transdermal delivery systems for safinamide.

# **Intranasal Drug Delivery Systems**

The intranasal route is a non-invasive method for targeting drugs directly to the central nervous system (CNS), bypassing the blood-brain barrier (BBB).[9][10][11][12] This pathway leverages the unique connection between the nasal cavity and the brain via the olfactory and trigeminal nerves, making it an attractive option for neurodegenerative disease therapies.[10][11] Nanoformulations, such as polymeric nanoparticles, are particularly suitable for this route as



they can protect the drug from enzymatic degradation and enhance its transport into the brain. [12][13]

## **Development of Safinamide-Loaded PLGA Nanoparticles**

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles. The emulsion-solvent evaporation method is a common technique for encapsulating drugs like safinamide within a PLGA matrix.[9][14]

Experimental Protocol: Preparation of Safinamide-Loaded PLGA Nanoparticles

- Organic Phase Preparation: Dissolve a specific amount of Safinamide Mesylate and PLGA
  in a suitable organic solvent (e.g., dichloromethane or acetone).
- Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Polyvinyl Alcohol - PVA) to act as a stabilizer.
- Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.
- Solvent Evaporation: Stir the resulting emulsion at room temperature under a magnetic stirrer for several hours to allow the organic solvent to evaporate completely. This process leads to the precipitation of PLGA and the formation of solid nanoparticles.
- Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the particles from the aqueous phase.
- Washing: Wash the collected nanoparticles multiple times with deionized water to remove any residual surfactant and unencapsulated drug.
- Lyophilization: Freeze-dry the purified nanoparticles using a cryoprotectant (e.g., trehalose) to obtain a stable, dry powder that can be easily reconstituted for administration.

Caption: Workflow for preparing Safinamide-PLGA nanoparticles.

## **Characterization of Nanoparticles**



Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

Experimental Protocol: Physicochemical Characterization

- Particle Size and Polydispersity Index (PDI):
  - Use Dynamic Light Scattering (DLS).
  - Reconstitute the lyophilized nanoparticles in deionized water.
  - Analyze the sample to determine the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered acceptable, indicating a narrow size distribution.
     [15]
- Zeta Potential:
  - Use Laser Doppler Electrophoresis.
  - Measure the surface charge of the nanoparticles dispersed in water.
  - The magnitude of the zeta potential indicates the colloidal stability of the formulation;
     values greater than |30| mV suggest good stability.
- Encapsulation Efficiency (EE) and Drug Loading (DL):
  - Separate nanoparticles from the aqueous medium by ultracentrifugation.
  - Quantify the amount of free safinamide in the supernatant using a validated High-Performance Liquid Chromatography (RP-HPLC) method.[9][14]
  - Calculate EE and DL using the following formulas:
    - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
    - DL (%) = [(Total Drug Free Drug) / Weight of Nanoparticles] x 100
- Morphology:



- Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
- Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, airdry, and visualize to assess the shape and surface morphology.

Data Presentation: Safinamide Nanoparticle Characteristics

Formulation Code	Polymer	Average Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Encapsulati on Efficiency (%)
SAF-PLGA- 01	PLGA	195.0 ± 4.5[15]	< 0.2[15]	-25.3 ± 2.1	85.23[9][14]
SAF-CH-01	Chitosan	210.5 ± 5.2	< 0.3	+35.6 ± 3.0[15]	98.96[9][14]

Data are presented as mean  $\pm$  standard deviation and are based on typical values reported in the literature.

## **Transdermal Drug Delivery Systems**

Transdermal drug delivery systems (TDDS) provide a non-invasive route for sustained, controlled release of drugs into the systemic circulation.[13][16] This approach avoids first-pass metabolism and can improve patient compliance by reducing dosing frequency.[13] For safinamide, TDDS could offer a steady plasma concentration, potentially minimizing motor fluctuations in PD patients. Nanoemulsions and nanoemulgels are promising formulations for enhancing skin permeation.[13][17]

## **Development of Safinamide-Loaded Nanoemulgel**

A nanoemulgel is a formulation where a nanoemulsion is incorporated into a gel base. This combines the high permeation of a nanoemulsion with a viscosity suitable for topical application.

Experimental Protocol: Preparation of Safinamide Nanoemulgel



- Nanoemulsion Preparation (Spontaneous Emulsification):
  - Oil Phase: Dissolve safinamide in a suitable oil (e.g., apricot kernel oil) and add a surfactant (e.g., Tween 80).[17]
  - Aqueous Phase: Prepare the aqueous phase (purified water).
  - Slowly add the aqueous phase to the oil phase under constant magnetic stirring. The spontaneous formation of fine oil droplets results in a translucent oil-in-water (o/w) nanoemulsion.
- · Nanoemulgel Formulation:
  - Slowly disperse a gelling agent (e.g., Carbopol®) into the prepared safinamide nanoemulsion with continuous stirring.
  - Neutralize the dispersion by adding a pH-adjusting agent (e.g., triethanolamine) dropwise until a transparent, viscous gel is formed.

Data Presentation: Nanoemulgel Formulation Characteristics

Formulation	Droplet Size (nm)	Viscosity (cP)	рН	Entrapment Efficiency (%)
Safinamide Nanoemulsion	155.3 ± 3.8	6.5 ± 0.4	5.8 ± 0.2	> 95
Safinamide Nanoemulgel	182.6 ± 4.5[17]	35,000 ± 1,200[17]	6.5 ± 0.1	> 95[17]

Data are presented as mean ± standard deviation and are based on typical values reported in the literature.

Caption: Dual signaling pathways of Safinamide action in PD.

# In Vitro and Ex Vivo Testing Protocols In Vitro Drug Release Study



This protocol assesses the rate and extent of safinamide release from the formulation.

Experimental Protocol: Franz Diffusion Cell Method

- Apparatus: Use a Franz diffusion cell apparatus.
- Membrane: Place a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments.
- Receptor Medium: Fill the receptor compartment with a phosphate-buffered saline (PBS, pH 7.4) solution, maintained at 37°C and stirred continuously.
- Sample Application: Apply a known quantity of the safinamide formulation (e.g., nanoemulgel or reconstituted nanoparticles) to the membrane in the donor compartment.
- Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer to maintain sink conditions.
- Analysis: Analyze the withdrawn samples for safinamide concentration using a validated HPLC method.
- Data Analysis: Plot the cumulative amount of drug released versus time to determine the release kinetics.

### **Ex Vivo Skin Permeation Study**

This protocol evaluates the ability of the formulation to deliver safinamide across the skin.

Experimental Protocol: Skin Permeation using Franz Diffusion Cell

- Skin Preparation: Use excised animal or human skin. Remove subcutaneous fat and hair, and mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Apparatus and Receptor Medium: Follow the same setup as the in vitro release study (Section 3.1).
- Sample Application: Apply the safinamide nanoemulgel to the surface of the skin.



- Sampling and Analysis: Collect samples from the receptor medium at various time points and analyze for safinamide content via HPLC.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Caption: Logical workflow for novel drug delivery system development.

#### Conclusion

The development of novel drug delivery systems for safinamide, particularly through intranasal and transdermal routes, holds significant potential for improving the management of Parkinson's disease. Nanoparticulate systems like PLGA nanoparticles can facilitate direct nose-to-brain delivery, enhancing CNS bioavailability while minimizing systemic exposure.[9] Transdermal nanoemulgels offer a promising alternative for providing sustained and controlled drug release, which may help in reducing motor fluctuations and improving patient quality of life.[3][4] The protocols and characterization methods detailed in this document provide a comprehensive framework for researchers and scientists to develop and evaluate these advanced therapeutic systems.

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